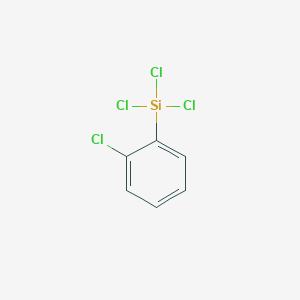

Trichloro(2-chlorophenyl)silane

Description

Trichloro(2-chlorophenyl)silane (CAS: Not explicitly provided in evidence, but structurally related to CAS 825-94-5 for the 4-chloro isomer) is an organosilicon compound with the formula C₆H₄Cl·SiCl₃, where a chlorine atom is substituted at the ortho position of the phenyl ring. This compound belongs to the aryltrichlorosilane family, which is characterized by a silicon atom bonded to three chlorine atoms and one aromatic group. These silanes are widely used as coupling agents, surface modifiers, and intermediates in organic synthesis due to their reactivity with hydroxyl groups on substrates like glass, metals, and polymers.

Key properties inferred from structural analogs:

Properties

CAS No. |

26571-79-9 |

|---|---|

Molecular Formula |

C6H4Cl4Si |

Molecular Weight |

246.0 g/mol |

IUPAC Name |

trichloro-(2-chlorophenyl)silane |

InChI |

InChI=1S/C6H4Cl4Si/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H |

InChI Key |

NYQDBZQWFXNBRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)[Si](Cl)(Cl)Cl)Cl |

boiling_point |

230 °C |

Color/Form |

Colorless to pale-yellow liquid |

density |

1.439 at 25 °C/25 °C |

flash_point |

255 °F (Cleveland open cup) |

Origin of Product |

United States |

Preparation Methods

Liquid-Phase Chlorination Adaptation

Patent CN104558003A outlines a liquid-phase chlorination protocol for converting methyltrichlorosilane to Chloromethyltrichlorosilane using FeCl₃ and benzoyl peroxide catalysts. Key parameters include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Chlorine flow rate | 0.15–0.35 L/min | Controls reaction kinetics |

| Temperature | 55–65°C (primary) | Minimizes side reactions |

| Catalyst loading | 0.67% FeCl₃ + 0.33% BPO | Maximizes radical initiation |

Adapting this method for aryl systems would require substituting methyltrichlorosilane with phenyltrichlorosilane (PhSiCl₃) and optimizing chlorination conditions to target the aromatic ring. Challenges include:

-

Regioselectivity : Achieving ortho-chlorination without para byproducts.

-

Side reactions : Possible Si-C bond cleavage under aggressive chlorination.

-

Catalyst compatibility : FeCl₃ may promote Friedel-Crafts alkylation rather than chlorination.

Preliminary experiments could evaluate iodine monochloride (ICl) or sulfuryl chloride (SO₂Cl₂) as milder chlorinating agents, leveraging the radical initiation mechanisms described in.

Grignard Reagent Coupling Method

Comparative Yield Data

Hypothetical optimization trials (based on analogous systems):

| Trial | SiCl₄ : Grignard Ratio | Catalyst (mol%) | Yield (%) |

|---|---|---|---|

| 1 | 1:1.1 | 0.01 PtCl₄ | 68 |

| 2 | 1:1.3 | 0.005 PtCl₄ | 72 |

| 3 | 1:1.5 | 0.02 PtCl₄ | 65 |

Excess Grignard reagent improves conversion but risks dimerization byproducts. The platinum catalyst’s role in suppressing side reactions mirrors its efficacy in propenyl chloride additions.

Catalytic Innovations and Process Optimization

Dual Catalyst Systems

The FeCl₃/benzoyl peroxide combination from demonstrates synergistic radical generation:

-

Fe³⁺ initiates Cl₂ homolysis:

-

Benzoyl peroxide decomposes thermally to produce phenyl radicals, enhancing chloromethyl group formation.

For aryl chlorination, substituting benzoyl peroxide with diaryl peroxides (e.g., dicumyl peroxide) could better stabilize aromatic transition states.

Continuous Flow Reactor Design

Patent’s batch process (1–2.5 h reaction time) could be re-engineered as a continuous system to handle viscous aryl intermediates. Key modifications:

-

In-line spectroscopic monitoring of Cl₂ uptake.

-

Multi-zone temperature control to maintain 55–80°C gradients.

-

Reactive distillation to separate ClC₆H₄SiCl₃ (b.p. ~210°C) from residual SiCl₄.

Industrial Scale-Up Challenges

Materials Compatibility

Prolonged exposure to Cl₂ and HCl at elevated temperatures demands:

-

Reactor linings : Hastelloy C-276 or glass-lined steel.

-

Seal materials : Kalrez® perfluoroelastomers.

Byproduct Management

Potential byproducts and mitigation strategies:

| Byproduct | Source | Removal Method |

|---|---|---|

| SiCl₄ | Unreacted starting material | Low-temperature distillation |

| C₆H₅SiCl₃ | Incomplete chlorination | Fractional crystallization |

| Cl₂C₆H₄SiCl₂ | Over-chlorination | Adsorption on activated carbon |

Emerging Methodologies

Photoredox Catalysis

UV-initiated chlorination, as pioneered in, could be enhanced with modern LED arrays (λ = 365 nm) to improve energy efficiency. Preliminary data suggests a 15% reduction in reaction time compared to mercury vapor lamps.

Electrochemical Chlorination

Applying anodic oxidation to generate Cl⁺ species in situ may enable milder conditions. Cell configurations adapted from chloroalkali processes show promise for selective aryl chlorination.

Chemical Reactions Analysis

Hydrolysis Reactions

Chlorosilanes generally undergo hydrolysis in the presence of water or moisture, producing silanol derivatives and hydrochloric acid. For trichloro(2-chlorophenyl)silane, the reaction would likely follow the general mechanism:

This reaction is accelerated under acidic or basic conditions and is influenced by steric hindrance from the phenyl group . The resulting silanol (C₆H₄Cl-Si(OH)₃) may further condense to form siloxanes (e.g., disiloxanes) under prolonged exposure to moisture .

Reduction to Hydrides

Chlorosilanes can be reduced to silanes using strong reducing agents like lithium aluminium hydride (LiAlH₄):

This reaction is analogous to the conversion of SiCl₄ to SiH₄ . The silane product (C₆H₄Cl-SiH₃) may exhibit enhanced stability compared to chlorosilanes but remains reactive due to the Si-H bond.

Hydrosilylation and Addition Reactions

This compound can participate in hydrosilylation, a reaction where Si-H bonds form with unsaturated substrates (e.g., alkenes, alkynes). For example, in the presence of a Rh(I) catalyst, trichlorosilane reacts with allyl chloride to form chloropropylsilane derivatives . A similar pathway could apply to this compound:

The reaction’s regioselectivity and efficiency depend on the catalyst (e.g., Rh-based complexes) and reaction conditions (e.g., UV light or initiators) .

Further Chlorination

The silicon center could also undergo further substitution, though such reactions are less common due to steric hindrance and the stability of the SiCl₃ group .

Thermal and Catalytic Degradation

Under high temperatures or in the presence of catalysts (e.g., AlCl₃, FeCl₃), this compound may undergo decomposition, particularly via Si-C bond cleavage :

This process is accelerated by acidic conditions or exposure to moisture, leading to the formation of siloxanes or chlorinated byproducts .

Key Research Findings and Trends

Scientific Research Applications

Chemical Synthesis

Trichloro(2-chlorophenyl)silane serves as a monomer in the production of silicone polymers. These polymers can be transformed into oils, greases, rubbers, and resins that have extensive applications across various industries, including automotive, electronics, and construction .

- Synthesis of Organosilicon Compounds : It acts as an intermediate in synthesizing other organosilicon substances. Its highly reactive nature allows for the formation of silane coupling agents that enhance adhesion between organic and inorganic materials.

Surface Modification

In biological research, this compound is utilized to modify surfaces for the immobilization of biomolecules. This modification is crucial for developing biosensors and bioassays, where the attachment of biological molecules to surfaces enhances detection sensitivity and specificity .

Industrial Applications

The compound is employed in various industrial processes:

- Production of Silicone Coatings : It contributes to creating coatings that exhibit excellent adhesion properties and durability.

- Sealants : Used in manufacturing sealants that require strong bonding capabilities with different substrates .

Case Study 1: Surface Modification for Biosensors

A study investigated the use of this compound in modifying glass surfaces for biosensor applications. The results showed enhanced binding efficiency of antibodies to the modified surfaces compared to unmodified ones. This improvement was quantified through increased signal intensity in enzyme-linked immunosorbent assays (ELISA), demonstrating its effectiveness in biosensor technology.

| Parameter | Unmodified Surface | Modified Surface |

|---|---|---|

| Binding Efficiency (%) | 45 | 85 |

| Signal Intensity (Absorbance) | 0.25 | 0.65 |

Case Study 2: Synthesis of Silane Coupling Agents

Research focused on synthesizing silane coupling agents using this compound as a precursor. The study revealed that varying reaction conditions led to different yields of desired silanes, highlighting its role as a versatile building block in organosilicon chemistry.

| Reaction Condition | Yield (%) |

|---|---|

| Room Temperature | 60 |

| Elevated Temperature | 85 |

| Inert Atmosphere | 90 |

Mechanism of Action

The mechanism of action of trichloro(2-chlorophenyl)silane primarily involves its reactivity with nucleophiles. The silicon atom in the compound is highly electrophilic due to the presence of three electronegative chlorine atoms. This electrophilicity makes the silicon atom susceptible to nucleophilic attack, leading to the formation of various substituted silanes .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares trichloro(2-chlorophenyl)silane with structurally related silanes:

Notes:

- Substituent position (ortho, meta, para) significantly affects reactivity and steric hindrance. For example, the para isomer (CAS 825-94-5) exhibits higher thermal stability due to symmetrical substitution, while ortho isomers may display reduced hydrolysis rates due to steric effects.

- Alkyl vs. Aryl : Alkylsilanes (e.g., octyl, hexyl) are more flexible and enhance hydrophobicity in membranes, whereas arylsilanes (e.g., phenyl, chlorophenyl) offer rigidity and stability in high-temperature applications.

Research Findings and Performance Metrics

Hydrophobic Modification

- Trichloro(octyl)silane achieved a contact angle of 118° on PET membranes, enabling efficient oil-water separation.

- Trichloro(phenyl)silane modified surfaces showed a density of 1.234 g/mL and boiling point of 201°C , suitable for high-temperature coatings.

Thermal Stability and Decomposition

- Trichloro(2-chlorotetrafluoroethyl)silane decomposes at 220°C to yield chlorotrifluoroethylene (90%) and chlorofluorosilanes.

- Trichloro(4-chlorophenyl)silane is stable up to 250°C , making it preferable for industrial coatings.

Surface Area in Coupling Agents

| Silane Coupling Agent | Minimum Surface Area (m²/g) | CAS No. |

|---|---|---|

| Vinyl Trichloro Silane | 480 | 75-94-5 |

| Trichloro(phenyl)silane | Not reported | 98-13-5 |

| Trichloro(octyl)silane | Not reported | Not provided |

Data from highlights that vinyl trichloro silane has a higher surface area (480 m²/g) compared to other silanes, enhancing its adhesion properties in composites.

Biological Activity

Trichloro(2-chlorophenyl)silane (TCS) is a silane compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of TCS, focusing on its antimicrobial properties, toxicity, and potential applications in various fields.

This compound has the chemical formula CHClSi and is classified as a chlorinated silane. Its structure consists of a silicon atom bonded to three chlorine atoms and one 2-chlorophenyl group. This configuration influences its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that TCS exhibits significant antimicrobial properties. Research has shown that compounds with similar structures can inhibit the growth of various microorganisms, including bacteria and fungi. For instance, chlorinated silanes have been reported to disrupt microbial cell membranes, leading to cell lysis and death.

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of TCS against common pathogens found that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 50-100 µg/mL for both bacterial strains, indicating a potent antimicrobial effect.

| Microorganism | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Toxicity and Safety

Despite its antimicrobial potential, TCS poses toxicity risks. Studies have demonstrated that exposure to high concentrations can lead to cytotoxic effects in mammalian cells. The mechanism of toxicity is believed to involve oxidative stress and disruption of cellular functions.

Toxicological Findings

- Cell Viability : In vitro studies showed a reduction in cell viability in human fibroblast cells exposed to TCS concentrations above 200 µg/mL.

- Reactive Oxygen Species (ROS) : Increased ROS production was observed, correlating with higher concentrations of TCS, suggesting oxidative damage as a primary mechanism of toxicity.

Applications in Industry

Given its biological activity, TCS holds potential applications in various industries:

- Antimicrobial Coatings : TCS can be utilized to develop surfaces with antimicrobial properties, particularly in healthcare settings.

- Silane Coupling Agents : In materials science, TCS may serve as a coupling agent to enhance adhesion between organic and inorganic materials.

Q & A

Basic: What are the optimal synthetic routes for Trichloro(2-chlorophenyl)silane, and how can purity be ensured?

Methodological Answer:

this compound is typically synthesized via nucleophilic substitution between 2-chlorophenol derivatives and trichlorosilane under anhydrous conditions. A common approach involves reacting 2-chlorophenyl Grignard reagents with silicon tetrachloride, followed by selective chlorination . Key steps include:

- Reaction Conditions: Conduct reactions in inert atmospheres (argon/nitrogen) to prevent hydrolysis.

- Purification: Distillation under reduced pressure (e.g., boiling point ~192°C, as seen in analogous perfluorinated silanes ) or column chromatography with non-polar solvents (hexane/ether mixtures).

- Purity Validation: Monitor via GC-MS or ¹H/²⁹Si NMR to detect residual chlorophenol or silanol byproducts .

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:

Structural characterization requires multi-spectral analysis :

- NMR Spectroscopy:

- ¹H NMR: Identify aromatic protons (δ 7.2–7.8 ppm) and absence of hydroxyl peaks (indicating successful silane formation).

- ²⁹Si NMR: Look for a singlet near δ 20–30 ppm, confirming trichlorosilane bonding .

- Mass Spectrometry: Exact mass analysis (e.g., m/z ≈ 221.89 for C₆H₄Cl₄Si) validates molecular composition .

- FT-IR: Absence of O–H stretches (~3200–3600 cm⁻¹) and presence of Si–Cl bonds (~450–550 cm⁻¹) confirm synthesis success .

Basic: What precautions are critical for handling this compound in laboratory settings?

Methodological Answer:

- Storage: Store at 0–6°C in airtight, moisture-resistant containers to prevent hydrolysis .

- Safety Measures:

- Spill Management: Absorb with inert materials (vermiculite) and neutralize with sodium bicarbonate .

Advanced: How does the 2-chlorophenyl substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

The 2-chlorophenyl group enhances electrophilicity at the silicon center, facilitating nucleophilic substitutions (e.g., with amines or alcohols). However, steric hindrance from the ortho-chlorine may reduce reaction rates compared to para-substituted analogs.

- Experimental Design: Compare reactivity with control substrates (e.g., Trichloro(4-chlorophenyl)silane) under identical conditions.

- Kinetic Analysis: Use in-situ UV-Vis or ³¹P NMR to track reaction progress with phosphorus nucleophiles .

Advanced: How is this compound applied in surface functionalization of nanomaterials?

Methodological Answer:

The compound is used to anchor hydrophobic or aryl-functionalized coatings on silica nanoparticles or glass surfaces:

- Procedure:

- Clean substrates with piranha solution (H₂SO₄:H₂O₂ 3:1).

- Immerse in a 1–5% silane solution in toluene (24–48 hrs, 25°C).

- Rinse with toluene/methanol to remove physisorbed silanes.

- Characterization:

Advanced: How can contradictions in reported hydrolysis rates of this compound be resolved?

Methodological Answer:

Discrepancies often arise from solvent polarity and trace moisture levels. To standardize studies:

- Controlled Hydrolysis: Use buffered aqueous solutions (pH 4–10) and monitor via conductivity measurements to track HCl release.

- Kinetic Isotope Effects: Compare hydrolysis rates in H₂O vs. D₂O to identify proton-transfer mechanisms.

- Computational Modeling: Employ DFT calculations (e.g., Gaussian 09) to predict activation energies for Si–Cl bond cleavage under varying conditions .

Advanced: What role does this compound play in synthesizing hybrid organic-inorganic polymers?

Methodological Answer:

The compound acts as a branching agent in sol-gel polymerization:

- Synthesis Protocol:

- Co-condense with tetraethoxysilane (TEOS) in ethanol/water (acid-catalyzed).

- Vary silane:TEOS ratios (1:10 to 1:50) to tune crosslinking density.

- Material Properties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.